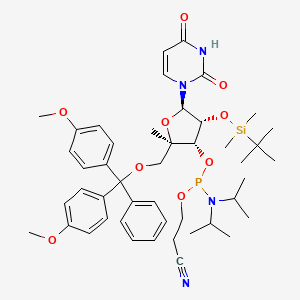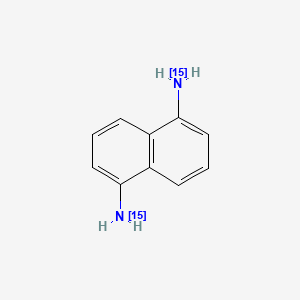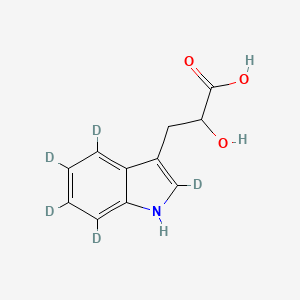
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a synthetic peptide known for its stability in serum and non-toxicity to neuronal cells. This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit the fibrillization of tau proteins over amyloid-beta 42 (Aβ42) . Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease, making this compound a valuable tool in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: in the desired order (Valine, Glutamine, isoleucine, Valine, Tyrosine, and Lysine).
Deprotection and coupling reactions: to form peptide bonds.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 primarily undergoes:
Oxidation: This reaction can affect the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting tau protein fibrillization, which is crucial in understanding neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s by preventing tau aggregation.
Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases
Wirkmechanismus
The mechanism of action of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves its interaction with tau proteins. It selectively inhibits the fibrillization of tau proteins by binding to specific sites, preventing the formation of toxic aggregates. This action is crucial in reducing the pathological effects associated with tau aggregation in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: Known for its selective inhibition of tau fibrillization.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OH: Similar structure but lacks the amide group at the C-terminus, affecting its stability and activity.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OMe: Methyl ester derivative with different solubility and reactivity properties
Uniqueness
This compound stands out due to its serum stability, non-toxicity to neuronal cells, and selective inhibition of tau fibrillization over amyloid-beta 42. These properties make it a valuable tool in neurodegenerative disease research .
Eigenschaften
Molekularformel |
C38H65N11O9 |
|---|---|
Molekulargewicht |
820.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
AUXMCUOXYKMDBH-RULZGXMMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















